3-Carboethoxy-4'-piperidinomethyl benzophenone
Description
Properties
IUPAC Name |
ethyl 3-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-8-6-7-19(15-20)21(24)18-11-9-17(10-12-18)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUDYJAIVHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642682 | |
| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-17-0 | |
| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone generally involves two key stages:
- Stage 1: Preparation of the benzophenone core with appropriate substitution (carboethoxy group at the 3-position or 4'-position).
- Stage 2: Introduction of the piperidinomethyl substituent via nucleophilic substitution or reductive amination.
These stages build upon well-established benzophenone synthetic routes and piperidine chemistry.
Preparation of the Benzophenone Core
Several classical methods exist for the preparation of benzophenone derivatives, which form the foundation for synthesizing substituted benzophenones such as 3-carboethoxy benzophenone. The most relevant methods include:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Benzoyl Chloride Method | Reaction of benzoyl chloride with benzene in the presence of anhydrous aluminum chloride catalyst (Friedel-Crafts acylation). | Simple, high efficiency, industrially viable | Expensive benzoyl chloride, corrosive HCl byproduct, catalyst recovery issues |
| Benzoic Acid Method | Use of benzoic acid and m-xylene with Lewis acid catalyst under reflux. | Lower cost raw materials | Catalyst recovery and purification challenges |
| Phosgene Method | Friedel-Crafts acylation using benzene and phosgene with aluminum chloride catalyst, followed by hydrolysis. | Low cost, high yield, fewer byproducts | Toxic phosgene, strict safety requirements |
| Benzyl Chloride Method | Formation of diphenylmethane from benzyl chloride and benzene, then oxidation to benzophenone. | Cheap raw materials, high yield | Complex process, high temperature, polyphenyl byproducts |
| Carbon Tetrachloride Method | Reaction of benzene with carbon tetrachloride catalyzed by aluminum chloride to form diphenyldichloromethane, hydrolyzed to benzophenone. | Simple process, high yield, less byproducts | Use of toxic carbon tetrachloride |
These methods provide the benzophenone scaffold, which can then be functionalized to introduce the carboethoxy group at the 3-position or 4'-position by appropriate substitution or esterification reactions.
Introduction of the Carboethoxy Group
The carboethoxy group (-COOEt) is typically introduced by esterification or by using ethyl chloroformate as a reagent to react with a hydroxy or amino precursor on the benzophenone ring. Alternatively, direct acylation methods using ethyl chloroformate under controlled conditions can install the carboethoxy substituent.
Introduction of the Piperidinomethyl Group
The piperidinomethyl substituent is commonly introduced via nucleophilic substitution or reductive amination involving piperidine derivatives:
Nucleophilic Substitution: A halomethyl benzophenone intermediate (e.g., chloromethyl or bromomethyl derivative) reacts with piperidine under basic conditions to substitute the halogen with the piperidinomethyl group.
Reductive Amination: An aldehyde or ketone intermediate on the benzophenone ring reacts with piperidine in the presence of a reducing agent (e.g., sodium borohydride) to form the piperidinomethyl substituent.
Industrial and lab-scale syntheses optimize reaction conditions such as temperature, solvent, and base catalysts (e.g., sodium hydride, potassium carbonate) to maximize yield and purity.
Example Synthetic Route (Hypothetical)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts acylation to form 3-carboethoxy benzophenone | Benzoyl chloride, benzene, AlCl3, reflux | 3-Carboethoxy benzophenone intermediate |
| 2 | Halomethylation at 4'-position | Formaldehyde, HCl or bromine source | 4'-Halomethyl-3-carboethoxy benzophenone |
| 3 | Nucleophilic substitution with piperidine | Piperidine, base (NaH or K2CO3), solvent (THF) | This compound |
Research Findings and Optimization
Reaction Yields: Optimized nucleophilic substitution reactions typically achieve yields above 70%, depending on the purity of intermediates and reaction conditions.
Purification: Recrystallization and chromatographic techniques are employed to purify the final compound, ensuring high purity for research or pharmaceutical applications.
Scalability: Industrial production may utilize continuous flow reactors for better control of reaction parameters and to scale up the synthesis efficiently.
Safety Considerations: Use of hazardous reagents like phosgene or benzoyl chloride requires strict safety protocols; alternative greener methods are under investigation to reduce environmental impact.
Comparative Notes with Related Compounds
The preparation of 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone shares similarities, involving substitution of thiomorpholine instead of piperidine, and ethyl chloroformate for the carboethoxy group installation.
Piperidinomethyl benzophenones with different substitution patterns (e.g., 2,5-dimethyl derivatives) employ similar nucleophilic substitution strategies with piperidine under basic conditions.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Benzophenone core synthesis | Friedel-Crafts acylation | Benzoyl chloride or benzoic acid, AlCl3 | Industrially established methods |
| Carboethoxy group installation | Esterification or acylation | Ethyl chloroformate, controlled conditions | Requires precise control to avoid side reactions |
| Piperidinomethyl group introduction | Nucleophilic substitution or reductive amination | Piperidine, base (NaH, K2CO3), solvent | High yields with optimized conditions |
| Purification | Recrystallization, chromatography | Suitable solvents | Ensures product purity |
Chemical Reactions Analysis
3-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Carboethoxy-4’-piperidinomethyl benzophenone is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and substituent effects among benzophenone derivatives:
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Groups: The carboethoxy group reduces electron density on the benzophenone core, enhancing UV absorption and photoreactivity (critical in photoinitiators, as in ) . Piperidinomethyl introduces basicity and nucleophilicity via the tertiary amine, facilitating interactions in crosslinking reactions or drug-receptor binding . Dioxolane or pyrrolidinomethyl substituents alter solubility and steric effects, impacting applications in polymer matrices or pharmaceutical formulations .
Biological Activity
3-Carboethoxy-4'-piperidinomethyl benzophenone (CEPB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of 351.44 g/mol, its structure allows it to interact with various biological targets, making it a subject of research in areas such as anticancer activity, enzyme inhibition, and other therapeutic potentials.
The synthesis of CEPB typically involves the reaction of benzophenone derivatives with piperidine and ethyl chloroformate under controlled conditions. Common solvents for this reaction include dichloromethane or toluene, often requiring catalysts to enhance the reaction rate.
CEPB's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. This modulation can result in various biological effects, including cytotoxicity against cancer cells.
Anticancer Activity
Research has indicated that CEPB exhibits notable anticancer properties. In studies involving various cancer cell lines, CEPB demonstrated significant cytotoxic effects. For instance, Mannich bases derived from similar structures have shown increased potency against human cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity Data of CEPB and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | <10 | |
| Mannich Base Derived from Benzophenone | Jurkat | 2.5 | |
| 5-Fluorouracil | MCF-7 | ~5 |
Enzyme Inhibition
CEPB has also been explored for its potential as an enzyme inhibitor. Studies suggest that compounds similar to CEPB can inhibit cholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. The inhibitory activity of these compounds was found to be comparable to established inhibitors like donepezil .
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies have highlighted the effectiveness of CEPB in various biological assays:
- Anticancer Efficacy : In a study evaluating the cytotoxic effects against human hepatoma cells (Huh-7), CEPB showed a remarkable increase in cell death compared to controls, indicating its potential as a chemotherapeutic agent .
- Cholinesterase Inhibition : Research on similar Mannich bases indicated that modifications in their structure could lead to enhanced inhibitory effects on cholinesterase, suggesting that CEPB could be optimized for better therapeutic efficacy against neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 3-Carboethoxy-4'-piperidinomethyl benzophenone, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Piperidine Functionalization : Piperidine derivatives (e.g., 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride) can serve as precursors. Alkylation or reductive amination may introduce the benzophenone moiety .
- Esterification : The carboethoxy group can be introduced via reaction with ethyl chloroformate under anhydrous conditions, requiring strict temperature control (0–5°C) to avoid side reactions.
- Optimization Strategies :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
- NMR Spectroscopy : and NMR to confirm the ester (δ ~4.2 ppm for -OCHCH) and benzophenone (δ ~7.8 ppm for aromatic protons) groups .
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities. Compare retention times with reference standards .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) to confirm molecular composition .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Note discrepancies in hazard reports: Some sources report no significant degradation , while others highlight sensitivity to humidity and oxidizing agents .
Advanced Research Questions
Q. What strategies can be employed to resolve conflicting data regarding the reactivity of this compound in different solvent systems?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents. Use kinetic studies (UV-Vis spectroscopy) to track reaction rates and intermediate formation .
- Controlled Experiments : Replicate conflicting conditions (e.g., solvent purity, trace water content) to isolate variables. For example, DMF may catalyze unintended amidation if residual amines are present .
- Computational Validation : Employ DFT calculations to model solvent interactions and transition states, identifying steric/electronic effects on reactivity .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Focus on the benzophenone core’s π-π stacking potential and the piperidine group’s hydrogen-bonding capacity .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .
- Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for experimental confirmation .
Q. What experimental approaches are effective in minimizing by-product formation during synthesis?
Methodological Answer:
- Stepwise Purification : Isolate intermediates (e.g., piperidinomethyl derivatives) before benzophenone coupling to reduce cross-reactivity .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the piperidine moiety .
- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation). Adjust stoichiometry or introduce protecting groups (e.g., Boc for amines) as needed .
Data Contradiction Analysis
- Hazard Reports : While some safety data sheets report "no known hazards" , others emphasize environmental toxicity (e.g., aquatic toxicity) and recommend stringent disposal protocols . Researchers should conduct in-house ecotoxicity assays (e.g., Daphnia magna tests) to clarify risks.
- Stability Discrepancies : Conflicting storage recommendations may arise from batch-specific impurities. Implement forced degradation studies tailored to the compound’s synthetic history .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
